3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone

Descripción general

Descripción

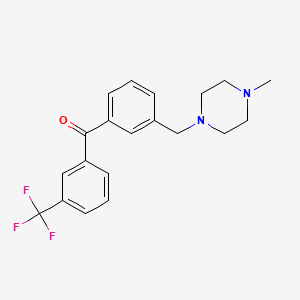

3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone is a chemical compound with a unique structure that includes a trifluoromethyl group and a piperazine ring.

Métodos De Preparación

The synthesis of 3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method yields highly pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, which can then be further reacted to form the desired benzophenone derivative .

Análisis De Reacciones Químicas

3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group and piperazine ring can participate in substitution reactions, often using halogenating agents or nucleophiles

Aplicaciones Científicas De Investigación

3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound is used in the production of materials with specific properties, such as fluorescence.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar compounds to 3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone include:

4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride: This compound is an intermediate in the synthesis of the benzophenone derivative.

3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone: A closely related compound with similar applications and properties

The uniqueness of 3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone, also known as 4-(4-methylpiperazinomethyl)-3-trifluoromethylbenzophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C20H21F3N2O

- Molecular Weight : 368.39 g/mol

The trifluoromethyl group and piperazine moiety contribute to its unique biological properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. In particular, it has been studied for its efficacy against gastrointestinal stromal tumors (GISTs) and other malignancies. The mechanism involves the inhibition of specific kinases associated with tumor growth, such as the PDGF receptor tyrosine kinase .

Table 1: Summary of Antitumor Activities

The primary mechanism through which this compound exerts its biological effects is through the modulation of kinase activity. It inhibits the autophosphorylation of the SCF receptor (c-KIT), which is crucial for various cellular processes involved in tumor progression and metastasis . Additionally, it has been shown to interfere with MAPK signaling pathways, further inhibiting cancer cell proliferation .

Clinical Applications

- Gastrointestinal Stromal Tumors (GISTs) : A study demonstrated that this compound significantly reduced tumor growth in GIST models by targeting the PDGF receptor pathway. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard therapies .

- Breast and Prostate Cancer : In vitro studies indicated that the compound effectively inhibited breast and prostate cancer cell lines by inducing apoptosis and reducing cell viability through kinase inhibition .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin irritation and respiratory issues upon exposure. Therefore, handling precautions are recommended in laboratory settings .

Propiedades

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-8-10-25(11-9-24)14-15-4-2-5-16(12-15)19(26)17-6-3-7-18(13-17)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWYKRKEGBTIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643439 | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-03-2 | |

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.